2-Amino-5-(dimethylamino)-2-methylpentanoic acid
Description
2-Amino-5-(dimethylamino)-2-methylpentanoic acid is a branched-chain amino acid derivative featuring a dimethylamino group at position 5 and a methyl group at position 2 of the pentanoic acid backbone. Its dimethylamino group enhances lipophilicity, which may influence membrane permeability and receptor binding compared to simpler amino acids.
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-amino-5-(dimethylamino)-2-methylpentanoic acid |
InChI |
InChI=1S/C8H18N2O2/c1-8(9,7(11)12)5-4-6-10(2)3/h4-6,9H2,1-3H3,(H,11,12) |
InChI Key |
BQADPYAWODDMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN(C)C)(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpentanoic acid with dimethylamine in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents used in the process are selected to optimize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(dimethylamino)-2-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-Amino-5-(dimethylamino)-2-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features and properties of 2-amino-5-(dimethylamino)-2-methylpentanoic acid and related compounds:
Key Observations:
Substituent Effects: The dimethylamino group in the target compound increases lipophilicity compared to primary amines (e.g., 5-Amino-2,2-dimethylpentanoic acid) or guanidino groups (e.g., arginine). This may enhance blood-brain barrier penetration but reduce solubility in aqueous environments .
Biological Activity: Arginine derivatives (e.g., (S)-2-Amino-5-guanidinopentanoic acid) are critical in nitric oxide synthesis and cardiovascular therapies . In contrast, dimethylamino-substituted compounds may target different pathways, such as glyoxalase I (Glo-1) inhibition, as seen in structurally related amidine derivatives . Compounds with pyrazole rings (e.g., ) show antimicrobial activity, suggesting that the target compound’s dimethylamino group could be modified for similar applications.
Research and Application Gaps
- Pharmacokinetics: No data exist on the absorption, distribution, metabolism, or excretion (ADME) of 2-amino-5-(dimethylamino)-2-methylpentanoic acid. Comparative studies with arginine or pyrazole derivatives could clarify its viability in drug design.
- Target Identification: Molecular docking studies are needed to explore interactions with enzymes like Glo-1 or nitric oxide synthase, leveraging known inhibitory mechanisms of related compounds .
Biological Activity
2-Amino-5-(dimethylamino)-2-methylpentanoic acid, also known as 2-Amino-5-(dimethylamino)-2-methylpentanoic acid dihydrochloride, is a synthetic organic compound with significant potential in biological and pharmacological applications. Its structure, characterized by the presence of amino and dimethylamino functional groups, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : 247.16 g/mol
- Functional Groups : Amino group (-NH₂), Dimethylamino group (-N(CH₃)₂), Carboxylic acid group (-COOH)
The biological activity of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid is primarily attributed to its ability to form hydrogen bonds and engage in electrostatic interactions with various biological targets, such as enzymes and receptors. This interaction can modulate the activity of these targets, potentially influencing metabolic pathways and cellular responses.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities, including:
- Neuroactivity : The structural features suggest potential interactions with neurotransmitter systems, which could lead to neuroprotective effects or modulation of neurotransmission.
- Cytotoxicity : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, analogs of similar compounds have demonstrated IC₅₀ values in the low micromolar range against colon and melanoma cancer cells .
Cytotoxicity Assays
A study evaluated the cytotoxic effects of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid against HCT-116 colon carcinoma cells. The results showed a dose-dependent increase in apoptotic cell death, indicating its potential as an anticancer agent. The compound was tested at various concentrations, revealing significant apoptotic activity at higher doses .
Interaction Studies
Research has focused on the binding affinities of 2-Amino-5-(dimethylamino)-2-methylpentanoic acid with specific enzymes and receptors. These studies are crucial for understanding its therapeutic potential and safety profile. For example, interaction studies have indicated that the compound can effectively bind to certain neurotransmitter receptors, potentially influencing their activity .
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-5-(dimethylamino)-2-methylpentanoic acid | 64817-89-6 | Two amine groups; potential neuroactivity |
| Methyl 2-amino-5-(dimethylamino)benzoate dihydrochloride | 66646350 | Aromatic structure; different biological activity |
| 2-Amino-5-(amino-dimethylamino-methylidene)aminopentanoic acid | 501 | More complex amine structure; different reactivity |
This table highlights how 2-Amino-5-(dimethylamino)-2-methylpentanoic acid stands out due to its unique combination of functional groups that confer distinct biological activities compared to other related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-5-(dimethylamino)-2-methylpentanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can involve multi-step reactions, including alkylation, amidation, or oxidation. For example, oxidation of thioether intermediates using H₂O₂ has been employed to generate sulfoxide or sulfone derivatives of structurally similar amino acids . Key factors include solvent choice (e.g., methanol or DMF), temperature control (e.g., 0–6°C for sensitive intermediates), and stoichiometric ratios of reagents like diisopropylcarbodiimide (DIC) for coupling reactions. Purification via column chromatography or recrystallization is critical to isolate enantiomerically pure forms .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm backbone structure via ¹H and ¹³C NMR, focusing on methyl groups (δ ~1.2–1.5 ppm) and amine protons (δ ~6–8 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., exact mass ~188.2 g/mol for C₈H₁₇N₂O₂) using ESI-MS or MALDI-TOF .
- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 210–220 nm .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Stability varies with physical state:
- Powder : Store at –20°C in desiccated conditions to prevent hygroscopic degradation .
- Solution : Use –80°C for aqueous or DMSO stocks to avoid hydrolysis or racemization. Controlled thawing cycles (e.g., ice baths) minimize thermal stress .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound in neurological or oncological models?
- Methodological Answer : Enantiomers exhibit distinct pharmacokinetics. For example, (S)-enantiomers of similar α,α-disubstituted amino acids show higher tumor uptake in PET imaging due to preferential binding to system L transporters in glioblastoma models . To evaluate stereochemical effects:
- Chiral HPLC : Resolve enantiomers using cellulose-based columns.
- In vitro assays : Compare uptake in cell lines (e.g., DBT gliomas) under sodium-dependent vs. sodium-free conditions to isolate transport mechanisms .
Q. What strategies enhance inhibitory potency against manganese metalloenzymes like arginase I?
- Methodological Answer : Structural modifications targeting the enzyme’s binuclear manganese center are critical:
- Boronic Acid Derivatives : Introduce boronate groups (e.g., 2-(S)-amino-6-boronohexanoic acid) to mimic transition states, enhancing binding affinity .
- Aminoimidazole Moieties : Substituents like 2-aminoimidazole improve inhibition (IC₅₀ < 1 µM) by coordinating with metal ions and forming hydrogen bonds with active-site residues. SAR studies recommend optimizing side-chain length (C5–C7) for optimal fit .
Q. How can researchers reconcile conflicting data between in vitro and in vivo efficacy studies?
- Methodological Answer : Cross-validation is essential:
- Transport Mechanism Profiling : Use competitive inhibition assays (e.g., with L-glutamine or BCH) to identify non-system L uptake pathways in vitro .
- Pharmacokinetic Modeling : Compare plasma half-life, blood-brain barrier penetration, and metabolic clearance rates in rodent models. Adjust dosing regimens to account for rapid in vivo degradation .
Q. What analytical approaches resolve functional group instability during derivatization?
- Methodological Answer : For reactive dimethylamino groups:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
